(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered attention in the field of synthetic chemistry due to its unique structure and potential applications. This compound belongs to the class of pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrazine ring system with high efficiency and selectivity. Common starting materials include amines, aldehydes, and ketones, which undergo cyclization under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of ®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and optimized reaction conditions to ensure consistent production. The use of automated systems and real-time monitoring can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, yielding reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated or acylated derivatives .
Scientific Research Applications
®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine
- Pyrazolo[3,4-b]pyridine
Uniqueness
®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potential .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(8aR)-8a-methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H14N2O/c1-8-3-2-5-10(8)6-4-9-7(8)11/h2-6H2,1H3,(H,9,11)/t8-/m1/s1 |
InChI Key |
OGVXKWGEFRNFLD-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@]12CCCN1CCNC2=O |
Canonical SMILES |
CC12CCCN1CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.